molecular formula C15H17F4NS2 B8379839 9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane

9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane

Cat. No. B8379839
M. Wt: 351.4 g/mol
InChI Key: RNNTYUJGAFXWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514068B2

Procedure details

React 4.0 mmol of the product of Example 29 with Raney nickel according to the general procedure set forth in Example 23 and purify by silica gel chromatography using methylene chloride/methanol/saturated NH4OH as eluant to yield the title compound.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:18][C:17]([F:20])([F:19])[C:11]2(SCCCS2)[C:10]([F:22])([F:21])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Ni]>[CH2:1]([N:8]1[CH2:9][C:10]([F:21])([F:22])[CH2:11][C:17]([F:20])([F:19])[CH2:18]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C2(SCCCS2)C(C1)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC(C1)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.